molecular formula C23H36O4 B1245729 Ardisiphenol B

Ardisiphenol B

Katalognummer: B1245729
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: QIOIOJNMBXOYMA-HJWRWDBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ardisiphenol B is a phenolic compound isolated from the fruit of Ardisia colorata (Myrsinaceae family). It is structurally characterized as a resorcinol derivative with a substituted side chain, contributing to its bioactivity . Pharmacologically, Ardisiphenol B exhibits potent antioxidant properties, demonstrated by its ability to scavenge DPPH free radicals, and displays cytotoxic effects against cancer cell lines .

Eigenschaften

Molekularformel

C23H36O4

Molekulargewicht

376.5 g/mol

IUPAC-Name

[2,4-dihydroxy-6-[(Z)-pentadec-8-enyl]phenyl] acetate

InChI

InChI=1S/C23H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(25)18-22(26)23(20)27-19(2)24/h8-9,17-18,25-26H,3-7,10-16H2,1-2H3/b9-8-

InChI-Schlüssel

QIOIOJNMBXOYMA-HJWRWDBZSA-N

Isomerische SMILES

CCCCCC/C=C\CCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C

Kanonische SMILES

CCCCCCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C

Synonyme

ardisiphenol B

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Ardisiphenol B and Structurally Related Compounds

Compound Source Structural Features Key Pharmacological Activities References
Ardisiphenol B Ardisia colorata fruit Resorcinol derivative DPPH scavenging, cytotoxicity
Ardisiphenol A Ardisia colorata fruit Resorcinol derivative DPPH scavenging, cytotoxicity
Ardisiphenol D Ardisia brevicaulis Resorcinol with extended alkyl chain Antitumor (induces apoptosis in NSCLC cells)
Ardisiphenol I/J Ardisia crenata roots Phenolic compounds with 7C side chains Weak antimicrobial activity
Ardisinone B Ardisia arborescens Benzoquinone derivative Antimicrobial (inhibits Mycobacterium smegmatis)

Key Findings:

Structural Similarities and Differences: Ardisiphenol B shares a resorcinol core with Ardisiphenols A, C, and D but differs in side-chain substitutions. For example, Ardisiphenol D has an extended alkyl chain linked to its resorcinol moiety, enhancing its lipophilicity and antitumor efficacy . Ardisiphenols I and J, isolated from A. crenata, feature rare seven-carbon side chains but lack significant antimicrobial activity compared to other Ardisia compounds like Ardisinone B .

Pharmacological Contrasts: Antioxidant vs. Antimicrobial: Ardisiphenol B and A exhibit strong DPPH radical scavenging, while Ardisinone B and related benzoquinones show selective antimicrobial activity .

Bioactivity Profiles: Ardisiphenol B’s cytotoxicity is comparable to Ardisiphenol A but weaker than Ardisiphenol D, which shows nanomolar IC50 values in lung cancer cells . Ardisinones (e.g., B, C, D) lack antioxidant activity but inhibit Gram-positive bacteria, highlighting functional divergence within the Ardisia genus .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Ardisiphenol B from natural sources?

  • Methodological Guidance :

  • Extraction : Use solvent partitioning (e.g., ethanol/water mixtures) followed by column chromatography with silica gel or Sephadex LH-20 for preliminary isolation .
  • Characterization : Employ NMR (¹H, ¹³C, DEPT, HSQC) and high-resolution mass spectrometry (HRMS) for structural elucidation. For purity validation, combine HPLC with UV/Vis or diode-array detection (DAD) at λ = 280 nm, referencing spectral libraries for phenolic compounds .
  • Reproducibility : Document solvent ratios, column dimensions, and elution gradients in detail to enable replication .

Q. How can researchers address discrepancies in reported bioactivity data for Ardisiphenol B across studies?

  • Analytical Framework :

  • Source Validation : Cross-check purity assessments (e.g., HPLC chromatograms, melting points) from conflicting studies. Impurities or degradation products may skew bioactivity results .
  • Experimental Conditions : Compare assay parameters (e.g., cell lines, incubation times, solvent controls). For example, cytotoxicity in MCF-7 cells may vary with DMSO concentration >0.1% .
  • Statistical Reconciliation : Apply meta-analysis tools (e.g., random-effects models) to quantify heterogeneity across datasets .

Advanced Research Questions

Q. What strategies are effective for elucidating the molecular targets and mechanistic pathways of Ardisiphenol B in cancer models?

  • Integrated Workflow :

  • Target Identification : Use affinity chromatography with immobilized Ardisiphenol B derivatives or CRISPR-Cas9 gene-editing screens to identify binding partners .
  • Pathway Analysis : Combine RNA-seq transcriptomics with phosphoproteomics to map signaling cascades (e.g., MAPK/ERK inhibition). Validate findings via siRNA knockdown or pharmacological inhibitors .
  • Data Triangulation : Cross-reference results with public databases (e.g., ChEMBL, KEGG) to confirm target specificity .

Q. How should researchers design dose-response studies to account for Ardisiphenol B’s nonlinear pharmacokinetic behavior?

  • Experimental Design :

  • Nonlinear Modeling : Use Hill equation or Emax models to fit dose-response curves, ensuring at least six concentration points spanning EC₅₀ ± 2 log units .
  • Toxicity Thresholds : Incorporate time-dependent assays (e.g., 24h vs. 72h exposure) to assess cumulative effects .
  • In Vivo Validation : Apply allometric scaling from in vitro IC₅₀ values to establish initial murine doses, adjusting for bioavailability differences .

Q. What statistical approaches resolve contradictions in Ardisiphenol B’s antioxidant vs. pro-oxidant effects across cell types?

  • Conflict Resolution Framework :

  • Redox Profiling : Quantify ROS levels (e.g., DCFDA assay) alongside glutathione depletion rates. Context-dependent effects may arise from baseline oxidative stress in specific cell lines .
  • Multivariate Analysis : Use principal component analysis (PCA) to cluster studies by experimental variables (e.g., oxygen tension, serum-free conditions) .
  • Mechanistic Hypotheses : Propose dual-function models (e.g., Nrf2 activation at low doses vs. mitochondrial uncoupling at high doses) and validate via gene-expression arrays .

Methodological Best Practices

Q. How to optimize chromatographic conditions for separating Ardisiphenol B from structurally analogous phenolics?

  • Protocol Optimization :

  • Column Selection : Test C18, phenyl-hexyl, and HILIC phases to resolve co-eluting isomers (e.g., Ardisiphenol A vs. B) .
  • Mobile Phase : Adjust pH (2.5–4.0 with formic acid) and gradient steepness to enhance peak symmetry. Include post-column derivatization (e.g., DPPH for antioxidant activity-guided fractionation) .

Q. What criteria define a robust hypothesis for Ardisiphenol B’s role in metabolic syndrome pathways?

  • Hypothesis Formulation :

  • FINER Criteria : Ensure the hypothesis is Feasible (e.g., murine models), Interesting (novel PPARγ modulation), Novel (distinct from resveratrol), Ethical, and Relevant to unmet therapeutic needs .
  • PICO Framework : Define Population (e.g., high-fat diet-induced obese mice), Intervention (Ardisiphenol B dosing), Comparison (metformin control), and Outcomes (adiponectin levels, insulin sensitivity) .

Data Presentation and Reproducibility

Q. How to structure supplementary materials for studies on Ardisiphenol B to meet journal standards?

  • Supplementary Guidelines :

  • File Organization : Label datasets as "SI-1_NMR_Spectra.pdf," "SI-2_HPLC_Chromatograms.xlsx," etc., with brief titles (<15 words) .
  • Method Transparency : Include raw NMR FID files, HPLC instrument parameters, and statistical code (R/Python scripts) in repositories like Zenodo or Figshare .

Q. What are common pitfalls in interpreting Ardisiphenol B’s in vitro-in vivo correlation (IVIVC) data?

  • Critical Analysis :

  • Bioavailability Overlooked : In vitro potency (e.g., IC₅₀ = 10 µM) may not translate in vivo due to poor absorption or first-pass metabolism. Use Caco-2 permeability assays and hepatic microsomal stability tests to address this .
  • Matrix Effects : Plasma protein binding (e.g., >90% albumin affinity) reduces free drug concentration. Validate via equilibrium dialysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ardisiphenol B
Reactant of Route 2
Ardisiphenol B

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